![molecular formula C21H22N2O6S B11178458 N-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2,6-dimethoxybenzoyl)-2,6-dimethoxybenzamide](/img/structure/B11178458.png)
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2,6-dimethoxybenzoyl)-2,6-dimethoxybenzamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2,6-dimethoxybenzoyl)-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiazole ring and two dimethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2,6-dimethoxybenzoyl)-2,6-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Dimethoxybenzoyl Groups: The dimethoxybenzoyl groups are introduced through acylation reactions using 2,6-dimethoxybenzoic acid or its derivatives.
Coupling Reactions: The final compound is obtained by coupling the thiazole ring with the dimethoxybenzoyl groups under suitable reaction conditions, such as the use of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2,6-dimethoxybenzoyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoyl or thiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2,6-dimethoxybenzoyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2,6-dimethoxybenzoyl)-benzamide: Lacks additional dimethoxy groups.
N-(4,5-dihydro-1,3-thiazol-2-yl)-benzamide: Simplified structure with only the thiazole and benzamide moieties.
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2,6-dimethoxybenzoyl)-2,6-dimethoxybenzamide is unique due to the presence of two dimethoxybenzoyl groups, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O6S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2,6-dimethoxybenzoyl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C21H22N2O6S/c1-26-13-7-5-8-14(27-2)17(13)19(24)23(21-22-11-12-30-21)20(25)18-15(28-3)9-6-10-16(18)29-4/h5-10H,11-12H2,1-4H3 |
InChI Key |
OAKWGCJVIOIVFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N(C2=NCCS2)C(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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